molecular formula C18H17ClF2N2O2 B4699943 2-(2-CHLORO-4-FLUOROPHENOXY)-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE

2-(2-CHLORO-4-FLUOROPHENOXY)-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE

Cat. No.: B4699943
M. Wt: 366.8 g/mol
InChI Key: YBCIACMDULGHDY-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-fluorophenoxy)-1-[4-(4-fluorophenyl)piperazino]-1-ethanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of both chloro and fluoro substituents on a phenoxy ring, as well as a piperazino group attached to an ethanone backbone. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4-fluorophenoxy)-1-[4-(4-fluorophenyl)piperazino]-1-ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 2-chloro-4-fluorophenol: This can be achieved by chlorination and fluorination of phenol.

    Etherification: The 2-chloro-4-fluorophenol is then reacted with an appropriate alkylating agent to form 2-(2-chloro-4-fluorophenoxy)ethanol.

    Piperazine Introduction: The ethanone derivative is then reacted with 4-(4-fluorophenyl)piperazine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-fluorophenoxy)-1-[4-(4-fluorophenyl)piperazino]-1-ethanone can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of halogens, the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: The phenoxy and piperazino groups can be involved in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of derivatives with different substituents on the phenoxy ring.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-(2-Chloro-4-fluorophenoxy)-1-[4-(4-fluorophenyl)piperazino]-1-ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chloro-4-fluorophenoxy)-1-[4-(4-fluorophenyl)piperazino]-1-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of halogens and the piperazino group can enhance its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorophenylacetic acid
  • 2-(4-Fluorophenyl)acetic acid
  • Cyhalofop (2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoic acid

Uniqueness

2-(2-Chloro-4-fluorophenoxy)-1-[4-(4-fluorophenyl)piperazino]-1-ethanone is unique due to the combination of chloro and fluoro substituents on the phenoxy ring and the presence of a piperazino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(2-chloro-4-fluorophenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClF2N2O2/c19-16-11-14(21)3-6-17(16)25-12-18(24)23-9-7-22(8-10-23)15-4-1-13(20)2-5-15/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCIACMDULGHDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)COC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-CHLORO-4-FLUOROPHENOXY)-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE
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2-(2-CHLORO-4-FLUOROPHENOXY)-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE
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2-(2-CHLORO-4-FLUOROPHENOXY)-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE
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2-(2-CHLORO-4-FLUOROPHENOXY)-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE
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2-(2-CHLORO-4-FLUOROPHENOXY)-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE
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2-(2-CHLORO-4-FLUOROPHENOXY)-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE

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